molecular formula C13H11N3O4S B13375960 2-hydroxy-N'-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide

2-hydroxy-N'-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide

Cat. No.: B13375960
M. Wt: 305.31 g/mol
InChI Key: WAUYQNZIUQXYPW-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N’-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with a 4-nitro-2-thienyl substituent

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C13H11N3O4S/c1-8(12-6-9(7-21-12)16(19)20)14-15-13(18)10-4-2-3-5-11(10)17/h2-7,17H,1H3,(H,15,18)/b14-8+

InChI Key

WAUYQNZIUQXYPW-RIYZIHGNSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC(=CS2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=CS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 4-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-hydroxy-N’-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-(2-thienylmethylene)benzohydrazide
  • 2-hydroxy-N’-(1-{4-methylphenyl}ethylidene)benzohydrazide
  • 4-hydroxy-N’-(1-{2-thienyl}ethylidene)benzohydrazide

Uniqueness

2-hydroxy-N’-(1-{4-nitro-2-thienyl}ethylidene)benzohydrazide is unique due to the presence of the 4-nitro-2-thienyl substituent, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.